1-(3,6-二甲基吡啶-2-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

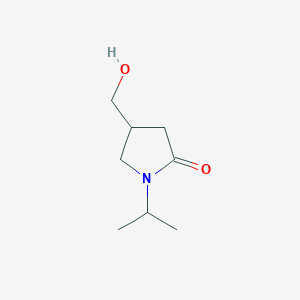

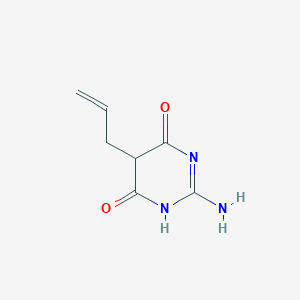

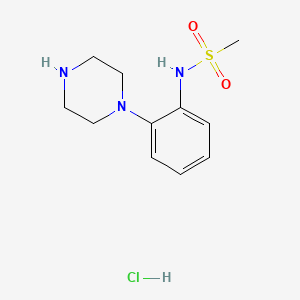

1-(3,6-Dimethylpyridin-2-yl)ethanone is a chemical compound that belongs to the class of organic compounds known as ketones. Ketones are characterized by the presence of a carbonyl group (C=O) linked to two carbon atoms. In this case, the ketone is further modified by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and two methyl groups at the 3 and 6 positions of the pyridine ring.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that may include the formation of rings, the introduction of functional groups, and the protection and deprotection of these groups. For example, the synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one involves starting from 1H-indole and utilizing 4-(1-pyrrolidino)pyridine for the removal of the chloroacetyl moiety . Although this synthesis is for a different compound, it provides insight into the complexity and the type of reactions that might be involved in synthesizing substituted pyridine derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3,6-Dimethylpyridin-2-yl)ethanone can be determined using techniques such as X-ray crystallography. For instance, the molecular structure of bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonyltungsten was determined by X-ray crystallography, revealing a seven-membered ring in the boat conformation . This highlights the importance of structural analysis in understanding the conformation and geometry of complex organic molecules.

Chemical Reactions Analysis

The reactivity of compounds containing the pyridine moiety can vary significantly depending on the substituents present on the ring. For example, bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten compounds were found to undergo oxidative addition reactions with RSnCl3 to give seven-coordinate products . This suggests that the pyridine ring can influence the reactivity of the compound and its ability to participate in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 1-(3,6-Dimethylpyridin-2-yl)ethanone can be predicted using computational studies such as density functional theory (DFT). For instance, a new pyrrole derivative's spectral and geometrical data were predicted using DFT, showing good correlation with experimental data . Additionally, the electrochemical study of this compound indicated good inhibition efficiency on steel surfaces, suggesting potential applications in corrosion inhibition .

科学研究应用

烯胺酮中的氢键模式

已经广泛研究了烯胺酮中的氢键模式,包括(2Z)-1-(4-溴苯基)-2-(吡咯烷-2-亚甲基)乙酮等化合物。这些化合物在仲胺和羰基之间表现出二叉的分子内和分子间氢键,形成六元氢键环和中心对称二聚体。这些结构进一步通过弱相互作用稳定,促成了它们独特的化学性质 (Balderson 等人,2007)。

铁和钴二氯化物配合物的催化行为

1-(6-(喹喔啉-2-基)吡啶-2-基)乙酮已被用于制备一系列 N-(1-(6-(喹喔啉-2-基)吡啶-2-基)乙亚基)苯胺,提供了替代的 NNN 三齿配体。这些配体与铁(II)和钴(II)二氯化物配位,形成对乙烯反应性具有显着催化活性的配合物。该研究突出了这些配合物在工业应用中的潜力,其中铁配合物在升高的乙烯压力下显示出更高的活性 (Sun 等人,2007)。

恶二唑衍生物的抗菌活性

已经合成了诸如 1-(5-巯基-1,3,4-恶二唑-2-基)-2-(吡啶-2-氨基)乙酮之类的化合物,并显示出显着的抗菌活性。将酰肼酸基团环化为 1,3,4-恶二唑核似乎增强了这种活性,为开发新的抗菌剂提供了潜在的应用 (Salimon、Salih 和 Hussien,2011)。

分子对接和细胞毒性研究

已经合成并表征了诸如 1-(4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)-2-(4-(羟甲基)-1H-1,2,3-三唑-1-基)乙酮之类的化合物,并通过单晶 X 射线衍射分析确认了它们的分子结构。已经评估了此类化合物的细胞毒性,并分析了它们与人血清白蛋白的相互作用,突出了它们在药代动力学和生物学应用中的潜力 (Govindhan 等人,2017)。

属性

IUPAC Name |

1-(3,6-dimethylpyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-5-7(2)10-9(6)8(3)11/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCQDMOBBRXRGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617142 |

Source

|

| Record name | 1-(3,6-Dimethylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,6-Dimethylpyridin-2-yl)ethanone | |

CAS RN |

79926-01-5 |

Source

|

| Record name | 1-(3,6-Dimethylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)